2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
This compound has garnered attention in the field of medical and scientific research due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form 5-fluoro-2-amino pyrimidines . This intermediate is then further reacted with cyclopropyl and pyrrolidinyl groups under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, K2CO3, solvent systems like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives .
Scientific Research Applications
2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This inhibition can lead to the modulation of cellular signaling pathways, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of various fluoropyrimidine derivatives.
5-Fluoro-2-amino pyrimidine: Another intermediate with similar structural features and reactivity.
Uniqueness
2-Cyclopropyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of cyclopropyl, pyrrolidinyl, and fluoropyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-3-4-17(8-11)12(18)5-9-1-2-9/h6-7,9,11H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVPBKEJSFXAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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